Elocalcitol - 199798-84-0

Elocalcitol

Catalog Number: EVT-266985
CAS Number: 199798-84-0
Molecular Formula: C29H43FO2
Molecular Weight: 442.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Elocalcitol, a synthetic derivative of vitamin D3, serves as a potent vitamin D receptor (VDR) agonist [, , , ]. This classification highlights its role in modulating biological processes by binding to and activating the VDR, a nuclear receptor involved in various cellular functions []. In scientific research, elocalcitol holds significant value as a tool to explore the impact of VDR activation on different cell types and disease models, particularly those related to inflammation, cell proliferation, and immune responses [, , , , , , ].

Synthesis Analysis

Elocalcitol primarily exerts its effects by binding to the VDR, a nuclear transcription factor [, ]. This interaction modulates the expression of various genes involved in cellular processes like proliferation, inflammation, and immune response [].

Mechanism of Action
  • Inhibition of RhoA/ROCK Pathway: Elocalcitol disrupts the RhoA/Rho-associated protein kinase (ROCK) pathway, which plays a critical role in cell motility, proliferation, and smooth muscle contraction [, , , , ]. This mechanism contributes to its potential in addressing conditions like benign prostatic hyperplasia (BPH) and overactive bladder (OAB) [, , , ].
  • Anti-inflammatory Action: Elocalcitol exhibits anti-inflammatory properties by interfering with the NF-κB pathway []. It reduces the production of pro-inflammatory cytokines like IL-8, IFN-γ, and IL-17, highlighting its potential for treating inflammatory conditions [, , , ].
  • Modulation of Calcium Channels: Research suggests that elocalcitol can upregulate L-type calcium channel activity in bladder smooth muscle cells [, ]. This mechanism could be relevant to its effects on bladder function [, ].
Applications
  • Benign Prostatic Hyperplasia (BPH): Elocalcitol demonstrates promise in preclinical and clinical studies for BPH treatment. It reduces prostate volume, inhibits the proliferation of prostate cells, and modulates the inflammatory response associated with BPH [, , , , , ].
  • Overactive Bladder (OAB): While initial clinical trials on elocalcitol for OAB showed mixed results, preclinical studies highlight its potential to modulate bladder function and reduce bladder overactivity [, , , , ].
  • Autoimmune and Inflammatory Diseases: Elocalcitol's anti-inflammatory and immunomodulatory properties are being investigated in models of autoimmune prostatitis, endometriosis, and thyroid diseases [, , , , ]. It shows potential in reducing inflammation, modulating immune responses, and ameliorating disease severity in these conditions [, , , , ].
  • Metabolic Control: Preliminary evidence suggests a potential role for elocalcitol in metabolic regulation, particularly in skeletal muscle cells [, ]. This area requires further exploration to understand its implications [, ].
  • Kidney Disease: Research indicates that elocalcitol might exert renoprotective effects, potentially by interfering with high glucose-induced cellular processes in kidney cells []. This area warrants further investigation [].

1,25-Dihydroxyvitamin D3 (Calcitriol)

  • Compound Description: 1,25-Dihydroxyvitamin D3, also known as calcitriol, is the biologically active form of vitamin D. It is a secosteroid hormone that binds to the vitamin D receptor (VDR) and regulates a wide range of biological functions, including calcium homeostasis, cell growth and differentiation, and immune responses [].

BXL-01-0029

  • Compound Description: BXL-01-0029 is another vitamin D analog and VDR agonist that has shown promising anti-inflammatory properties [, ].
  • Relevance: Similar to elocalcitol, BXL-01-0029 exhibits immunomodulatory effects and can inhibit the production of pro-inflammatory cytokines. Studies have shown its potential in reducing CXCL10 secretion in renal tubular cells, suggesting a possible role in kidney allograft rejection treatment []. It also demonstrated a superior ability to reduce IFNγ/TNFα-induced CXCL10 protein secretion compared to elocalcitol in human skeletal muscle cells [].

Finasteride

  • Compound Description: Finasteride is a 5α-reductase inhibitor, which is a class of drugs that block the conversion of testosterone to dihydrotestosterone (DHT), the primary androgen involved in prostate growth [].
  • Relevance: Finasteride is a commonly used treatment for BPH. While it primarily acts by reducing DHT levels, elocalcitol inhibits the androgen-dependent and androgen-independent proliferation of BPH cells. Preclinical studies suggest that elocalcitol may be more potent than finasteride in inhibiting BPH cell proliferation [].

Tamsulosin

  • Compound Description: Tamsulosin is an α1-adrenoceptor antagonist that relaxes smooth muscle in the prostate and bladder neck, improving urine flow [].
  • Relevance: Tamsulosin is another commonly prescribed medication for BPH, primarily targeting the dynamic component of the condition. In clinical trials, elocalcitol showed comparable efficacy to tamsulosin in improving urinary symptoms in patients with BPH [].

Atorvastatin

  • Relevance: In a study on spontaneously hypertensive rats (SHR) with erectile dysfunction, atorvastatin, unlike elocalcitol, demonstrated the ability to improve sildenafil-induced penile erections. This effect is likely attributed to atorvastatin's modulation of the RhoA/ROCK pathway within the penis [].

Sildenafil

  • Compound Description: Sildenafil is a phosphodiesterase type 5 (PDE5) inhibitor, primarily used to treat erectile dysfunction by enhancing nitric oxide signaling in the penis [, ].
  • Relevance: Studies exploring treatments for erectile dysfunction, particularly in the context of conditions like hypertension, have examined the potential of combining sildenafil with other agents. Research suggests that while elocalcitol did not enhance sildenafil responsiveness in a rat model of hypertension, atorvastatin showed a positive interaction []. This difference highlights the specific mechanisms through which these compounds affect penile function.

Tolterodine

  • Compound Description: Tolterodine is an antimuscarinic drug used to treat overactive bladder (OAB) by blocking the action of acetylcholine on bladder muscles, thus reducing bladder contractions [].
  • Relevance: Studies have investigated the combined effect of elocalcitol and tolterodine in treating OAB in rat models. Results suggest a potential synergistic effect of these two drugs in improving bladder function, particularly in rats with outflow obstruction [, ]. This combination may offer a more effective therapeutic approach for managing OAB compared to using either drug alone.

Properties

CAS Number

199798-84-0

Product Name

Elocalcitol

IUPAC Name

(1R,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol

Molecular Formula

C29H43FO2

Molecular Weight

442.6 g/mol

InChI

InChI=1S/C29H43FO2/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(31)19-27(30)21(23)4/h8,12-14,17,20,24,26-27,31-32H,4,6-7,9-11,15-16,18-19H2,1-3,5H3/b17-8+,22-12+,23-13-/t20-,24+,26-,27-,28+/m0/s1

InChI Key

LRLWXBHFPGSUOX-GJQYOBCGSA-N

SMILES

CCC(CC)(C=CCC(C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)F)O)C)O

Solubility

Soluble in DMSO

Synonyms

Elocalcitol; Ro 26-9228; BXL 628

Canonical SMILES

CCC(CC)(C=CCC(C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)F)O)C)O

Isomeric SMILES

CCC(CC)(/C=C/C[C@H](C)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)F)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.